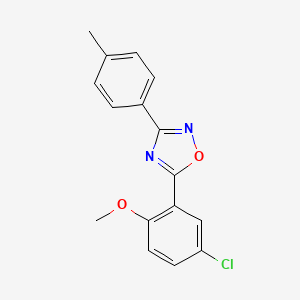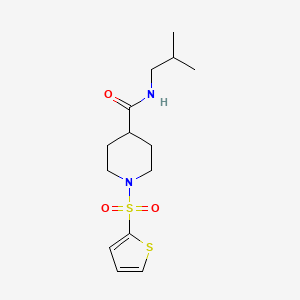![molecular formula C17H15ClN2O B4776074 N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4776074.png)
N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide
Übersicht
Beschreibung
N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide, commonly known as CIEB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CIEB is a benzamide derivative that has been shown to have a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Transformations
The compound N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide has been a subject of interest in chemical synthesis and transformation studies. For instance, Cucek and Verček (2008) described the preparation of this compound through the decarboxylation of 3-(benzoylamino)-5-chloro-1H-indole-2-carboxylic acid. This synthesis pathway is significant for the production of various benzamide derivatives with potential biological activities (Cucek & Verček, 2008).
Bi-heterocyclic Benzamides as Enzyme Inhibitors
Abbasi et al. (2019) synthesized bi-heterocyclic benzamides, which showed potent inhibitory effects against alkaline phosphatase, an enzyme involved in bone and teeth calcification. This suggests the potential application of this compound derivatives in medicinal chemistry, particularly in conditions related to abnormal bone and teeth development (Abbasi et al., 2019).
Molecular Structure Analysis and Computational Studies
The study of the molecular structure of benzamide derivatives, including this compound, is critical for understanding their biological activities. Geetha et al. (2019) performed Hirshfeld surface analysis and DFT calculations on similar compounds, highlighting the significance of detailed molecular characterization in drug development (Geetha et al., 2019).
Potential in Anticancer Research
Yılmaz et al. (2015) synthesized indapamide derivatives, which are structurally related to this compound, demonstrating significant proapapoptotic activity against melanoma cell lines. This indicates a potential application of this compound derivatives in the development of anticancer agents (Yılmaz et al., 2015).
Role in Neuroleptic Activity
Research into neuroleptic activities of benzamides like this compound has been conducted. For example, Iwanami et al. (1981) explored various benzamides' inhibitory effects on stereotyped behavior in rats, suggesting their potential use in treating psychosis (Iwanami et al., 1981).
KCNQ2 Opener Activity
The compound's derivatives have been studied for their KCNQ2 opener activity, which is significant in the context of neurological disorders. Wu et al. (2004) identified specific acrylamides derived from this compound as effective in reducing neuronal hyperexcitability, pointing towards its potential application in neurological therapeutics (Wu et al., 2004).
Eigenschaften
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O/c18-14-6-7-16-15(10-14)13(11-20-16)8-9-19-17(21)12-4-2-1-3-5-12/h1-7,10-11,20H,8-9H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGOLLTZRXJRNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCC2=CNC3=C2C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{3-[3-(trifluoromethyl)phenoxy]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4775999.png)
![ethyl (2-{[4-(2,3-dimethylphenoxy)butanoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4776006.png)
![1-(4-methoxyphenyl)-5-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)thio]-1H-tetrazole](/img/structure/B4776011.png)
![N,N,4-trimethyl-2-{[(5-propyl-3-thienyl)carbonyl]amino}-1,3-thiazole-5-carboxamide](/img/structure/B4776019.png)

![4,5-dimethoxy-2-{[(3-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B4776027.png)
![butyl 4-[(4-methylbenzoyl)amino]benzoate](/img/structure/B4776040.png)
![4-(4-chlorophenyl)-5-{[(4-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4776048.png)
![2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4776055.png)

![4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-6-chloro-2-(4-pyridinyl)quinoline](/img/structure/B4776062.png)

![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4776086.png)
![N-{2-methyl-5-[(3-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4776087.png)